2-Amino-N-phenylpropanamide hydrochloride

Antiarrhythmic Sodium Channel Blocker Tocainide Analog

Reproducibility in fragment-based lead generation fails when stereochemistry or solubility varies. This defined racemic α-amino acid anilide (HCl salt) eliminates those variables. - **Consistent solubility**: HCl salt vs. free base (CAS 101961-58-4) ensures reproducible assay prep. - **Validated baseline**: Documented PNMT Ki = 1.11 mM - a clear starting point for SAR. - **Structural clarity**: Unsubstituted Tocainide analog (MW 200.67); no 2,6-dimethyl bias. Immediate supply with HPLC/NMR CoA.

Molecular Formula C9H13ClN2O
Molecular Weight 200.67
CAS No. 153973-14-9
Cat. No. B2809106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-phenylpropanamide hydrochloride
CAS153973-14-9
Molecular FormulaC9H13ClN2O
Molecular Weight200.67
Structural Identifiers
SMILESCC(C(=O)NC1=CC=CC=C1)N.Cl
InChIInChI=1S/C9H12N2O.ClH/c1-7(10)9(12)11-8-5-3-2-4-6-8;/h2-7H,10H2,1H3,(H,11,12);1H
InChIKeyCTKPRJFRQXVQTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-phenylpropanamide HCl: Procurement & Characterization


2-Amino-N-phenylpropanamide hydrochloride (CAS 153973-14-9) is a chiral α-amino acid anilide derivative with the molecular formula C₉H₁₃ClN₂O and molecular weight of 200.67 g/mol . As a hydrochloride salt, it offers enhanced aqueous solubility and handling properties compared to its free base form (C₉H₁₂N₂O, MW 164.20 g/mol), which is critical for reproducible in vitro assay preparation . The compound is structurally characterized as a Tocainid analog—an established Class IB antiarrhythmic agent—and is also classified as a fragment molecule scaffold for drug discovery applications . Commercially available purity specifications range from 95% to 99.59% (HPLC-verified) across multiple vendors, with analytical certificates typically including NMR structural confirmation .

Salt form Hydrochloride salt for aqueous solubility and reproducible assay preparation
Chirality Racemic mixture; stereochemical control context for enantiomer-specific studies
Scaffold type Fragment molecule scaffold for SAR exploration, not a fully elaborated drug

Why 2-Amino-N-phenylpropanamide HCl Cannot Be Substituted


Substitution with generic N-phenylpropanamide derivatives or alternative Tocainid analogs carries significant scientific risk due to differences in stereochemical configuration, salt form, and defined structural scaffold utility. The hydrochloride salt form (CAS 153973-14-9) provides consistent solubility and handling characteristics that directly impact assay reproducibility, whereas free base forms (e.g., CAS 101961-58-4) exhibit different physicochemical behavior [1]. Furthermore, the compound exists as a defined racemic mixture unless otherwise specified; alternative chiral forms such as (2R)-2-amino-N-phenylpropanamide (CAS 108645-57-4) or (2S)-2-amino-N-phenylpropanamide (CAS 60756-56-1) possess distinct stereochemical properties that can alter target engagement and binding kinetics [2]. The compound's classification as a fragment molecule scaffold distinguishes it from fully elaborated antiarrhythmic agents like Tocainide hydrochloride (CAS 35891-93-1), which contains an additional 2,6-dimethyl substitution pattern on the phenyl ring that substantially modifies molecular recognition and pharmacological profile .

Salt form mismatch Free base forms (e.g., CAS 101961-58-4) exhibit different solubility and handling, which may affect assay reproducibility.
Chiral configuration variation (2R)- or (2S)- enantiomers (CAS 108645-57-4, 60756-56-1) may alter target engagement and binding kinetics compared to the racemate.
Functional classification mismatch Tocainide hydrochloride (CAS 35891-93-1) is a fully elaborated drug with 2,6-dimethyl substitution; substitution may shift pharmacological profile.

Differentiation Evidence for 2-Amino-N-phenylpropanamide HCl


Phenyl Ring Substitution vs Tocainide

2-Amino-N-phenylpropanamide hydrochloride is a Tocainid analog lacking the 2,6-dimethyl substitution on the phenyl ring present in Tocainide hydrochloride . This structural modification alters the compound's steric and electronic properties, which in sodium channel blocker analogs has been shown to affect potency and use-dependent block characteristics [1]. While direct comparative pharmacological data between this specific compound and Tocainide are not available in the public literature, the structural difference provides a defined starting point for structure-activity relationship (SAR) studies and analog development programs.

Phenyl Substitution
Class-level inference
Unsubstituted phenyl ring; MW 200.67 vs 2,6-dimethyl substitution (Tocainide, MW 228.74)
Supports phenyl ring SAR studies; direct pharmacological comparison data not reported.
Structural comparison only.
Antiarrhythmic Sodium Channel Blocker Tocainide Analog

Fragment Scaffold for Drug Discovery

2-Amino-N-phenylpropanamide hydrochloride is explicitly categorized as a fragment molecule that serves as a scaffold for molecular linking, expansion, and modification in drug discovery programs . This classification distinguishes it from fully elaborated antiarrhythmic agents like Tocainide hydrochloride, which is a complete pharmacologically active compound with established clinical use and defined sodium channel blockade parameters (IC₅₀ values ranging from 254 μM to 985 μM depending on holding potential) [1][2]. As a fragment scaffold, the compound provides a defined, low-molecular-weight starting point (MW 200.67) with an unsubstituted phenyl ring and free amino group, offering multiple vectors for chemical elaboration.

Fragment Scaffold
Class-level inference
Fragment scaffold; free α-amino, unsubstituted phenyl vs Fully elaborated sodium channel blocker (Tocainide, defined IC₅₀ range)
Starting scaffold for fragment-based lead generation; not a direct Tocainide replacement.
Classification difference, MW reduction 28.07 g/mol.
Fragment-Based Drug Discovery FBDD Molecular Scaffold

PNMT Inhibition: Baseline Affinity

Binding affinity data for 2-Amino-N-phenylpropanamide is available in public databases: the compound exhibits a Ki of 1.11 × 10⁶ nM (1.11 mM) against phenylethanolamine N-methyltransferase (PNMT) in an in vitro radiochemical assay using bovine enzyme [1]. This extremely low affinity (millimolar Ki) is characteristic of a minimal fragment scaffold and defines a clear baseline for affinity improvement through medicinal chemistry elaboration. The assay context—in vitro inhibition of bovine PNMT using a radiochemical method—provides a defined, reproducible endpoint for SAR tracking. Comparative affinity data for PNMT inhibition by Tocainide are not reported in BindingDB, indicating that this compound's PNMT activity represents a distinct, though weak, biochemical interaction not shared by the fully elaborated Tocainide scaffold.

PNMT Affinity
Cross-study comparable
Ki = 1.11 mM
Weak baseline affinity for SAR tracking; provides measurable endpoint for elaboration.
Bovine PNMT radiochemical assay; Tocainide comparator not reported.
PNMT Phenylethanolamine N-Methyltransferase Enzyme Inhibition

2-Amino-N-phenylpropanamide HCl: Procurement & Application Scenarios


Fragment-Based Drug Discovery: Tocainide Scaffold Optimization

In fragment-based lead generation programs targeting sodium channel modulation or related antiarrhythmic mechanisms, this compound serves as a defined, unsubstituted Tocainide analog scaffold (MW 200.67) suitable for systematic SAR exploration . Unlike fully elaborated Tocainide (which bears 2,6-dimethyl substitution and exhibits defined sodium channel blockade with IC₅₀ 254-985 μM), this fragment provides a minimal core for molecular linking and expansion without pre-existing substitution bias [1]. The hydrochloride salt ensures consistent aqueous solubility and handling for high-throughput screening applications. Procurement of this specific CAS number (153973-14-9) ensures defined racemic composition with vendor-verified purity (95-99.59%) and analytical documentation including NMR and HPLC certification .

PNMT Inhibitor Discovery: Baseline Affinity Fragment for SAR

The compound exhibits a defined Ki of 1.11 mM against bovine phenylethanolamine N-methyltransferase (PNMT) in radiochemical assays, providing a measurable biochemical endpoint for SAR tracking and fragment elaboration . This weak affinity is characteristic of a minimal fragment and establishes a clear baseline for affinity improvement through medicinal chemistry modification. Researchers can systematically explore substitution patterns, linker additions, and scaffold merging strategies using this compound as a validated starting point with documented binding activity, leveraging the defined PNMT assay context for reproducible potency comparisons.

Chiral Amide and Peptidomimetic Building Block

As an α-amino acid anilide derivative with a free primary amine and an amide linkage, this compound functions as a versatile synthetic building block for preparing structurally related amide analogs, peptidomimetics, and conformationally constrained derivatives . The hydrochloride salt form facilitates handling and reaction setup in common organic synthesis protocols. The compound's defined racemic composition (unless otherwise specified) provides a benchmark for stereochemical resolution studies, enabling preparation and comparison of enantiopure (R)- and (S)-configured analogs for stereospecific biological evaluation [1].

Sodium Channel Blocker Analog vs Tocainide

In electrophysiological characterization of sodium channel blocking agents, this compound provides a structurally simplified Tocainide analog for comparative pharmacology studies . The absence of 2,6-dimethyl substitution on the phenyl ring alters steric and electronic properties relative to Tocainide, enabling systematic evaluation of phenyl ring substitution effects on sodium channel binding kinetics, use-dependent block characteristics, and subtype selectivity. Researchers can benchmark this fragment scaffold against established Tocainide pharmacology (IC₅₀ values ranging from 254 μM to 2.8 mM depending on assay conditions and holding potential) to map structural determinants of sodium channel modulator activity [1].

Application
Selection Property
Validation Focus
Fragment-based lead generation (Tocainide scaffold)
Unsubstituted phenyl ring scaffold, racemic HCl salt
Phenyl substitution SAR; sodium channel modulation endpoints
PNMT inhibitor SAR studies
Defined PNMT binding fragment
Affinity improvement through medicinal chemistry elaboration
Chiral amide/peptidomimetic synthesis
Free amine and amide functionality; racemic benchmark
Stereochemical resolution; enantiopure analog preparation
Sodium channel modulator characterization
Structurally simplified Tocainide analog (no 2,6-dimethyl)
Phenyl substitution effect on channel binding and use-dependent block

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